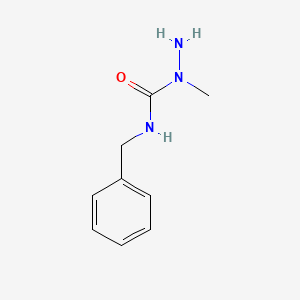

4-Benzyl-2-methylsemicarbazide

Descripción general

Descripción

4-Benzyl-2-methylsemicarbazide is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Benzyl-2-methylsemicarbazide has been investigated for its potential as an antitumor agent. Its derivatives have shown promising activity against various cancer cell lines, suggesting that modifications to the semicarbazide structure can enhance biological efficacy. For example, compounds derived from semicarbazides have demonstrated significant cytotoxic effects in studies involving human lung adenocarcinoma and glioma cells, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Semicarbazide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 (Colorectal) | 5.85 | |

| 4-(1,3-Benzodioxol-5-yl)-... | A549 (Lung) | 4.53 | |

| 4-(2-(1H-Benzo[d]imidazol-2-yl)... | Various | Varies |

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles. It can be employed in the preparation of pyrazole derivatives through reactions with acetylacetone and other reagents . The ability to modify the benzyl group further enhances its utility in organic synthesis, allowing for the development of a range of functionalized compounds with potential biological activities.

Case Study: Synthesis of Pyrazole Derivatives

A study demonstrated a novel method for synthesizing pyrazole derivatives using this compound as a starting material. The reaction conditions were optimized to yield high purity products, which were subsequently evaluated for their biological activities .

Inhibition Studies

Research has indicated that derivatives of this compound may act as inhibitors for certain enzymes involved in disease pathways, such as carbonic anhydrases and dihydrofolate reductase. These enzymes are critical targets in drug design due to their roles in cancer metabolism and bacterial resistance .

Table 2: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| This compound | Carbonic Anhydrase I | Competitive | |

| Various Derivatives | Dihydrofolate Reductase | Non-competitive |

Agrochemical Applications

The semicarbazide moiety is prevalent in agrochemicals, where it contributes to the development of herbicides and fungicides. The structural versatility of this compound allows for modifications that can enhance its efficacy against specific agricultural pests or pathogens .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The terminal amine group participates in SN1-like substitutions with alkyl/benzyl halides. A patented method demonstrates this using benzylamine under thermal conditions:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | 90-95°C, 1 hour | 4-Benzyl-1-[4-chloro-3-(methylsulfamoyl)benzoyl]-2-methylsemicarbazide | Not reported | |

| Allylamine | Reflux, 1 hour | 4-Allyl analog | Not reported |

This reactivity extends to other amines (e.g., butylamine, allylamine), forming derivatives with modified N-substituents . The mechanism involves carbocation stabilization from benzyl halides, followed by nucleophilic attack (Figure 1) .

Mechanistic Insight :

Condensation with Carbonyl Compounds

The compound reacts with aldehydes/ketones to form semicarbazones, a hallmark of semicarbazide chemistry. The reaction proceeds via nucleophilic attack on the carbonyl carbon:

Key factors:

-

Electron-donating methyl group : Enhances nucleophilicity at the terminal NH₂.

-

Benzyl group : Stabilizes intermediates through resonance.

Alkylation Reactions

This compound undergoes alkylation with alkyl halides under basic conditions. A study using NaH in acetonitrile achieved 70–97% yields for analogous 2-alkylsemicarbazides (Table 1) :

| Entry | Halide | Base | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | MeI | NaH | MeCN, rt, 1.5 h | 72 |

| 2 | EtI | NaH | MeCN, rt, 26 h | 90 |

| 3 | PhCH₂Br | NaH | MeCN, rt, 19 h | 96 |

Similar conditions apply to this compound, favoring SN2 pathways with primary alkyl halides .

Cyclization Reactions

Heating with electrophilic reagents (e.g., sulfonyl chlorides) induces cyclization to form oxadiazoline derivatives. For example:

This reactivity is critical for synthesizing heterocyclic scaffolds in medicinal chemistry .

Stability and Side Reactions

Propiedades

Fórmula molecular |

C9H13N3O |

|---|---|

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

1-amino-3-benzyl-1-methylurea |

InChI |

InChI=1S/C9H13N3O/c1-12(10)9(13)11-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13) |

Clave InChI |

PVKIFFOQIUHPLW-UHFFFAOYSA-N |

SMILES canónico |

CN(C(=O)NCC1=CC=CC=C1)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.